molecular formula C22H24N2O6S B6490019 ethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate CAS No. 477499-30-2

ethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate

Cat. No.: B6490019
CAS No.: 477499-30-2
M. Wt: 444.5 g/mol
InChI Key: KKKCIGCXZXAUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate (EDSBFC), also known as this compound, is an organic compound that has been studied for its potential uses in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water and other organic solvents. This compound has a molecular weight of 471.56 g/mol and a melting point of 44-46°C. EDSBFC is an important intermediate in the synthesis of various organic compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of EDSBFC is not well understood. However, it is believed that the compound is first activated by the enzyme and then reacts with the substrate. The reaction produces an intermediate that is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of EDSBFC are not well understood. However, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. In addition, it has been shown to inhibit the growth of certain fungi, such as Candida albicans.

Advantages and Limitations for Lab Experiments

The main advantage of using EDSBFC in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound and can be stored at room temperature for extended periods of time. However, the compound is not very soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

There are several potential future directions for the use of EDSBFC in scientific research. One possible direction is the study of its effects on the growth and development of various organisms, such as plants, animals, and microorganisms. Another possible direction is the study of its effects on the metabolism of various compounds, such as proteins, lipids, and carbohydrates. Additionally, EDSBFC could be used to study the mechanism of action of various enzymes and other proteins. Finally, EDSBFC could be used to study the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals.

Synthesis Methods

EDSBFC can be synthesized in a two-step reaction. The first step involves the reaction of diethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate sulfamoyl chloride with 4-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces the intermediate 4-(diethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylatesulfamoyl)benzaldehyde. The second step of the synthesis involves the reaction of the intermediate with this compound 2-bromo-1-benzofuran-3-carboxylate in the presence of a base, such as potassium carbonate, to produce EDSBFC.

Scientific Research Applications

EDSBFC has been studied for its potential uses in scientific research. It has been used as a substrate for the enzyme β-glucosidase, which is involved in the hydrolysis of β-glycosidic bonds. It has also been used as a substrate for the enzymes laccase, which is involved in the oxidation of phenolic compounds, and lipase, which is involved in the hydrolysis of triglycerides. In addition, EDSBFC has been used as a model compound to study the mechanism of enzyme-catalyzed reactions.

Properties

IUPAC Name

ethyl 3-[[4-(diethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-4-24(5-2)31(27,28)16-13-11-15(12-14-16)21(25)23-19-17-9-7-8-10-18(17)30-20(19)22(26)29-6-3/h7-14H,4-6H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKCIGCXZXAUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.